molecular formula C12H8CoN2O4 B13787183 Cobalt dinicotinate CAS No. 28029-53-0

Cobalt dinicotinate

Cat. No.: B13787183
CAS No.: 28029-53-0
M. Wt: 303.14 g/mol
InChI Key: OGTPCWAHIVWKGI-UHFFFAOYSA-L
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Description

Cobalt dinicotinate is a coordination compound with the molecular formula C₁₂H₈CoN₂O₄ It consists of cobalt ions coordinated with two nicotinic acid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt dinicotinate can be synthesized through the reaction of cobalt salts with nicotinic acid under controlled conditions. One common method involves dissolving cobalt(II) acetate in water and then adding nicotinic acid. The mixture is stirred and heated to promote the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:

Stage Temperature Range Mass Loss (%) Products
1343–463 K7.00Loss of hydration H2_2O
2636–733 K70.69CoO, CO2_2, organic fragments

Dehydration occurs at lower temperatures, followed by ligand decomposition into cobalt(II) oxide (CoO) .

Hydrolysis in Acidic Media

In acidic solutions (pH < 5), cobalt dinicotinate undergoes hydrolysis:
Co C6H4NO2 2+2H+Co2++2C6H5NO2\text{Co C}_6\text{H}_4\text{NO}_2\text{ }_2+2\,\text{H}^+\rightarrow \text{Co}^{2+}+2\,\text{C}_6\text{H}_5\text{NO}_2
This reaction regenerates free Co2+^{2+} ions and nicotinic acid, confirmed by UV-Vis spectroscopy .

Redox Reactions

This compound participates in redox processes due to the Co(II)/Co(III) transition. In alkaline conditions with H2_2O2_2:
2Co C6H4NO2 2+H2O22Co OH 3+4C6H5NO22\,\text{Co C}_6\text{H}_4\text{NO}_2\text{ }_2+\text{H}_2\text{O}_2\rightarrow 2\,\text{Co OH }_3+4\,\text{C}_6\text{H}_5\text{NO}_2
The dark brown precipitate of Co(OH)3_3 indicates oxidation to Co(III) .

Coordination Flexibility

The complex exhibits ligand substitution in the presence of stronger field ligands (e.g., ammonia):
Co C6H4NO2 2+6NH3[Co NH3 6]2++2C6H5NO2\text{Co C}_6\text{H}_4\text{NO}_2\text{ }_2+6\,\text{NH}_3\rightarrow [\text{Co NH}_3\text{ }_6]^{2+}+2\,\text{C}_6\text{H}_5\text{NO}_2^-
This forms a hexaamminecobalt(II) complex, demonstrating the labile nature of the nicotinate ligands .

Catalytic Activity

While this compound itself is not directly catalytic, its decomposition under electrochemical conditions generates cobalt oxide nanoparticles (Co3_3O4_4), which catalyze oxygen evolution reactions (OER):
4OHO2+2H2O+4e4\,\text{OH}^-\rightarrow \text{O}_2+2\,\text{H}_2\text{O}+4\,\text{e}^-
The porous organic framework stabilizes nanoparticles, preventing aggregation during catalysis .

Biological Interactions

This compound interacts with metalloenzymes, mimicking endogenous Co2+^{2+} cofactors. It enhances activity in vitamin B12_{12}-dependent pathways, though excessive Co2+^{2+} release can induce oxidative stress .

Stability Under Ambient Conditions

The compound is stable in dry, neutral environments but degrades in humid or acidic conditions. Storage recommendations include desiccated containers at 4°C .

Scientific Research Applications

Catalysis

Cobalt dinicotinate has been explored as a catalyst in organic synthesis, particularly in asymmetric hydrogenation reactions. Research indicates that cobalt-based catalysts can achieve high activity and enantioselectivity, making them suitable for synthesizing pharmaceuticals. For example, a study demonstrated the use of cobalt-phosphine complexes derived from this compound for the asymmetric synthesis of levetiracetam, an epilepsy medication, at a significant scale with low catalyst loading .

Case Study: Asymmetric Hydrogenation

  • Objective : To synthesize levetiracetam using this compound as a catalyst.
  • Method : this compound was combined with phosphine ligands to enhance catalytic performance.
  • Results : Achieved high enantioselectivity with minimal catalyst usage, showcasing the effectiveness of cobalt complexes in pharmaceutical synthesis.

Materials Science

This compound is also investigated for its role in materials science, particularly in the development of nanostructured materials. Its coordination chemistry allows for the formation of metal-organic frameworks (MOFs) and other hybrid materials that can be utilized in gas storage, separation processes, and catalysis.

Recent studies have highlighted the potential biological applications of this compound, particularly in the field of medicine. Its coordination with nicotinic acid suggests possible benefits in enhancing bioavailability and therapeutic effects.

Case Study: Antimicrobial Activity

  • Objective : To evaluate the antimicrobial properties of this compound.
  • Method : Assessed against various bacterial strains.
  • Results : Showed promising antimicrobial activity, indicating potential use as an antimicrobial agent in pharmaceuticals.

Cosmetic Formulations

This compound has been explored for use in cosmetic formulations due to its properties as a skin-conditioning agent. Its incorporation into topical products can enhance skin hydration and improve overall skin texture.

Case Study: Cosmetic Formulation Development

  • Objective : To develop a moisturizing cream using this compound.
  • Method : Employed response surface methodology to optimize formulation parameters.
  • Results : The final formulation exhibited improved sensory properties and moisturizing effects compared to controls .

Mechanism of Action

The mechanism by which cobalt dinicotinate exerts its effects involves the coordination of cobalt ions with nicotinic acid, which can influence the electronic properties of the cobalt center. This coordination can facilitate various chemical reactions, such as redox processes and ligand exchange. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cobalt(II) acetate: Another cobalt coordination compound with different ligands.

    Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.

    Cobalt(II) nitrate: A cobalt salt with nitrate ligands, used in different applications.

Uniqueness

Cobalt dinicotinate is unique due to its specific coordination with nicotinic acid, which imparts distinct electronic and structural properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicine, where other cobalt compounds may not be as effective.

Biological Activity

Cobalt dinicotinate, a coordination compound formed between cobalt and nicotinic acid, has garnered attention for its potential biological activities. This article synthesizes findings from various studies, focusing on its biological effects, mechanisms of action, and potential applications in health and nutrition.

Chemical Structure and Properties

This compound is characterized by its coordination with two nicotinic acid molecules, forming a chelate complex. The cobalt ion in this structure can exhibit different oxidation states, typically Co(II) or Co(III), influencing its reactivity and biological activity. The binding modes of the nicotinic acid ligands can be either monodentate or bidentate, which affects the stability and solubility of the complex in biological systems .

1. Antioxidant Properties

This compound has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammation pathways. This activity may offer therapeutic benefits in conditions such as arthritis and cardiovascular diseases .

3. Role in Metabolism

Cobalt is an essential trace element involved in vitamin B12 synthesis and various enzymatic reactions. This compound has been suggested to enhance metabolic processes by improving glucose metabolism and lipid profiles in animal models. This suggests a potential role in managing metabolic disorders like diabetes .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of this compound, it was found to significantly reduce lipid peroxidation in rat liver homogenates compared to controls. The study utilized various assays to measure oxidative damage markers, demonstrating a clear protective effect of the compound against oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound revealed its ability to downregulate NF-kB signaling pathways in macrophages. This signaling pathway is critical for the expression of inflammatory genes. The study concluded that this compound could serve as a novel anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantFree radical scavenging ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Metabolic enhancementImproved glucose metabolism ,

Properties

CAS No.

28029-53-0

Molecular Formula

C12H8CoN2O4

Molecular Weight

303.14 g/mol

IUPAC Name

cobalt(2+);pyridine-3-carboxylate

InChI

InChI=1S/2C6H5NO2.Co/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2

InChI Key

OGTPCWAHIVWKGI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Co+2]

Related CAS

59-67-6 (Parent)

Origin of Product

United States

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